

Solubility characteristics of D-Lactose monohydrate in different solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Lactose monohydrate*

Cat. No.: *B1146271*

[Get Quote](#)

Solubility Characteristics of D-Lactose Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **D-Lactose monohydrate** in a range of solvents. Understanding these properties is critical for applications in pharmaceutical formulations, food science, and chemical manufacturing, where lactose is widely used as an excipient, bulking agent, or nutrient. This document summarizes quantitative solubility data, details experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Lactose Solubility

D-Lactose monohydrate, a disaccharide composed of galactose and glucose, exhibits solubility that is highly dependent on the solvent's polarity, hydrogen bonding capacity, and temperature. In aqueous solutions, the solubility is also influenced by the presence of salts and the pH. The crystalline form, in this case, the monohydrate of the α -anomer, plays a significant role in its dissolution kinetics and equilibrium solubility.

Quantitative Solubility Data

The solubility of α -Lactose monohydrate has been experimentally determined in various organic solvents and water. The following tables summarize the mole fraction solubility (x) at

different temperatures.

Table 1: Solubility of α -Lactose Monohydrate in Various Organic Solvents[1][2][3][4]

Solvent	Temperature (K)	Mole Fraction Solubility (x * 10^4)
Methanol	274.05	1.05
283.15	1.39	
293.15	1.83	
303.15	2.37	
313.15	2.98	
323.05	3.65	
Ethanol	274.05	0.45
283.15	0.58	
293.15	0.75	
303.15	0.96	
313.15	1.21	
323.05	1.49	
1-Propanol	274.05	0.31
283.15	0.40	
293.15	0.52	
303.15	0.66	
313.15	0.83	
323.05	1.03	
Isopropanol	274.05	0.21
283.15	0.29	
293.15	0.40	
303.15	0.54	
313.15	0.71	

323.05	0.92	
1-Butanol	274.05	0.35
283.15	0.47	
293.15	0.63	
303.15	0.82	
313.15	1.05	
323.05	1.32	
Acetonitrile	274.05	0.11
283.15	0.14	
293.15	0.18	
303.15	0.23	
313.15	0.29	
323.05	0.36	

Data extracted from "Crystallization Thermodynamics of α -Lactose Monohydrate in Different Solvents". The study found that solubility increases with temperature for all tested solvents. At 298.15 K, the solubility order was: methanol > 1-butanol > isopropanol > ethanol > 1-propanol > 1-heptanol > isobutanol > propionic acid > 1-pentanol > 1-octanol > acetonitrile > isoamylol > 2-butanol > cyclohexanone > 1-hexanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: General Solubility Characteristics in Common Solvents

Solvent	Solubility Description
Water	Freely soluble (e.g., 20g/100mL at 15°C)[5]
Ethanol	Practically insoluble or very slightly soluble[5][6] [7]
Chloroform	Insoluble[6][7]
Diethyl Ether	Insoluble[5][6][7]
Dimethyl Sulfoxide (DMSO)	Soluble[7]
Dimethylformamide (DMF)	Soluble[7]

Experimental Protocols for Solubility Determination

A prevalent and reliable method for determining the solubility of crystalline compounds like **D-Lactose monohydrate** is the gravimetric method.[1][2][3][4] Other techniques, such as High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector, are employed for quantifying lactose in complex matrices.[8]

Gravimetric Method for Solubility in Organic Solvents

This protocol is based on the methodology described in "Crystallization Thermodynamics of α -Lactose Monohydrate in Different Solvents".[1][2][3][4]

Objective: To determine the equilibrium solubility of α -Lactose Monohydrate in a given solvent at various temperatures.

Apparatus:

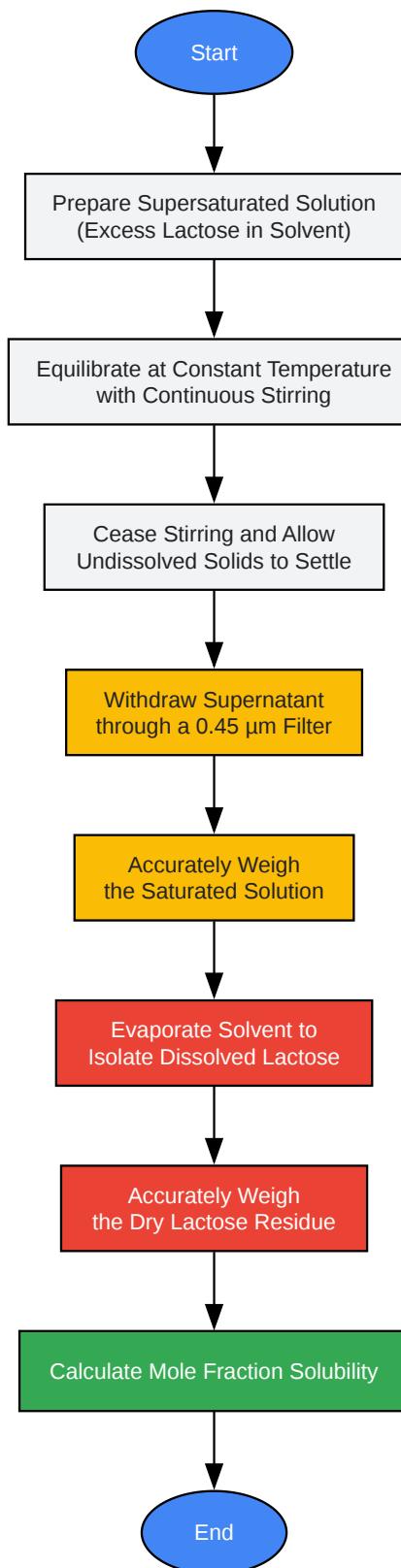
- Jacketed glass vessel (250 mL)
- Magnetic stirrer
- Thermostatic bath
- Analytical balance (± 0.0001 g)

- Syringe with a 0.45 μm filter
- Drying oven

Procedure:

- **Sample Preparation:** An excess amount of α -Lactose Monohydrate is added to a known volume (e.g., 100 mL) of the selected solvent in the jacketed glass vessel.
- **Equilibration:** The vessel is sealed and the mixture is continuously stirred using a magnetic stirrer. The temperature is controlled by circulating fluid from a thermostatic bath through the jacket of the vessel. The solution is stirred for a sufficient time to ensure solid-liquid equilibrium is reached.
- **Sample Withdrawal:** Once equilibrium is achieved, stirring is stopped to allow the undissolved solid to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a 0.45 μm filter to prevent the transfer of solid particles.
- **Gravimetric Analysis:** The withdrawn clear solution is accurately weighed.
- **Solvent Evaporation:** The solvent is evaporated from the weighed solution by drying in an oven at an appropriate temperature until a constant weight of the dissolved lactose is obtained.
- **Calculation:** The mole fraction solubility (x) is calculated using the following formula:

$$x = (m_1 / M_1) / [(m_1 / M_1) + (m_2 / M_2)]$$


where:

- m_1 is the mass of the dissolved lactose
- M_1 is the molar mass of lactose monohydrate
- m_2 is the mass of the solvent
- M_2 is the molar mass of the solvent

- Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of **D-Lactose monohydrate**.

[Click to download full resolution via product page](#)

Caption: Gravimetric Method Workflow for Solubility.

Conclusion

The solubility of **D-Lactose monohydrate** is a fundamental property influencing its behavior in various scientific and industrial applications. This guide has provided a compilation of quantitative solubility data in a range of solvents, detailed a standard experimental protocol for its determination, and offered a visual representation of this workflow. For drug development professionals and researchers, this information is essential for formulation design, predicting dissolution behavior, and optimizing manufacturing processes. The provided data indicates that while lactose is freely soluble in water, its solubility is significantly lower in most organic solvents, a factor that must be carefully considered in non-aqueous systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crystallization Thermodynamics of α -Lactose Monohydrate in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5989-81-1 · Lactose Monohydrate · 124-00092 [Detail Information] | [Life Science] [Analytical Chemistry][Common Chemicals & Lab Tools] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. alpha-Lactose monohydrate [chembk.com]
- 7. Lactose Solubility [sci.chem.narkive.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Solubility characteristics of D-Lactose monohydrate in different solvents.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1146271#solubility-characteristics-of-d-lactose-monohydrate-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com